Dodecylpentadecyl methacrylate
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Overview
Description
Dodecylpentadecyl methacrylate is a compound that belongs to the family of methacrylate esters. It is a colorless liquid that is less dense than water and insoluble in water . This compound is a mixture of esters of methacrylic acid, specifically dodecyl methacrylate and pentadecyl methacrylate . Methacrylate esters are widely used in various industrial applications due to their ability to polymerize and form durable, flexible materials.
Preparation Methods
The synthesis of dodecylpentadecyl methacrylate typically involves the esterification of methacrylic acid with dodecyl and pentadecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation to remove any unreacted starting materials and by-products .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Scientific Research Applications
Dodecylpentadecyl methacrylate has a wide range of applications in scientific research and industry:
Biomedical Applications: Methacrylate polymers are used in medical devices, drug delivery systems, and tissue engineering due to their biocompatibility and tunable properties.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives that require strong adhesion, flexibility, and resistance to chemicals and weathering.
Environmental Remediation: Methacrylate-based materials are employed in environmental applications such as water purification and soil stabilization.
Mechanism of Action
The mechanism of action of dodecylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals propagate the polymerization process, leading to the formation of long polymer chains . The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications.
Comparison with Similar Compounds
Dodecylpentadecyl methacrylate can be compared with other methacrylate esters such as:
n-Dodecyl methacrylate: Similar in structure but contains only the dodecyl ester of methacrylic acid.
Lauryl methacrylate: Another methacrylate ester with a similar structure but different chain length.
The uniqueness of this compound lies in its combination of dodecyl and pentadecyl esters, which can impart unique properties to the resulting polymers, such as enhanced flexibility and hydrophobicity .
Biological Activity
Dodecylpentadecyl methacrylate (DPMA) is a methacrylate ester that has garnered attention for its potential biological activities, particularly in the fields of biomaterials and drug delivery. This article synthesizes current research findings, including case studies, data tables, and relevant studies, to provide a comprehensive overview of the biological activity associated with DPMA.
Chemical Structure and Properties
This compound is characterized by its long aliphatic chains, which contribute to its hydrophobic properties. The chemical structure can be represented as follows:
This structure influences its interactions with biological systems, particularly in the formation of polymeric materials.
Antimicrobial Properties
Research has indicated that polymers derived from methacrylates, including DPMA, exhibit intrinsic antimicrobial properties. A study highlighted that polymers with cationic pendant groups effectively killed bacteria and prevented biofilm formation on surfaces. This suggests that DPMA could be functionalized to enhance its antimicrobial activity, making it suitable for applications in medical devices and coatings .
Biocompatibility and Cell Adhesion
Another significant aspect of DPMA is its biocompatibility. A study comparing copolymers containing dodecyl groups demonstrated that these materials can suppress cell adhesion, particularly of macrophage-like cells. This property is crucial for developing biomaterials that minimize foreign body reactions in vivo . The hydrophobic domains formed by dodecyl groups enhance substrate affinity while controlling cell adhesion behavior.
Polymer Type | Cell Type | Adhesion Suppression |
---|---|---|
PMD (Dodecyl) | RAW264.7 | High |
PMB (Butyl) | RAW264.7 | Low |
1. Polymer Coatings for Medical Devices
A case study investigated the use of dodecyl-based polymers as coatings for various medical substrates. The results showed that these coatings significantly reduced the adhesion of pathogenic bacteria while maintaining compatibility with human cells. This dual functionality is critical for developing safer medical devices .
2. Drug Delivery Systems
Another study explored the use of methacrylate polymers, including DPMA derivatives, in drug delivery systems. The hydrophobic nature of these polymers allows for effective encapsulation of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .
Research Findings
- Hydrophobic Domain Formation : The presence of dodecyl groups in polymers increases their affinity for substrates and promotes hydrophobic domain formation, which is beneficial for reducing unwanted cell adhesion .
- Antimicrobial Efficacy : Polymers containing dodecyl groups demonstrated effective antimicrobial activity against common pathogens like E. coli and S. typhimurium, suggesting potential applications in food safety and medical environments .
- Biocompatibility : Studies highlight that DPMA-based polymers exhibit low toxicity profiles and good biocompatibility, making them suitable candidates for biomedical applications .
Properties
CAS No. |
94248-42-7 |
---|---|
Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
heptacosan-13-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H60O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(33-31(32)29(3)4)27-25-23-21-19-16-14-12-10-8-6-2/h30H,3,5-28H2,1-2,4H3 |
InChI Key |
JEBMFONDEFPKAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)C(=C)C |
Origin of Product |
United States |
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